molecular formula C23H26ClN5O2 B137748 Hidrocloruro de donitriptán CAS No. 170911-68-9

Hidrocloruro de donitriptán

Número de catálogo: B137748
Número CAS: 170911-68-9
Peso molecular: 439.9 g/mol
Clave InChI: ZXENQGQAPOYDOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Donitriptan clorhidrato, también conocido por su nombre en código F-11356, es un fármaco triptán que se investigó como posible agente antimigrañoso. Actúa como un agonista de alta afinidad y alta eficacia de los receptores 5-HT1B y 5-HT1D. A pesar de su prometedor perfil farmacológico, nunca se comercializó .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Donitriptan clorhidrato ejerce sus efectos principalmente a través de su acción sobre los receptores 5-HT1B y 5-HT1D. Actúa como un agonista de alta afinidad en estos receptores, lo que lleva a la inhibición de la vasodilatación carotídea externa inducida por capsaicina y la vasoconstricción carotídea selectiva. Este mecanismo es relevante para su posible actividad antimigrañosa .

Compuestos similares:

Singularidad: Donitriptan clorhidrato es único debido a su alta actividad intrínseca en los receptores 5-HT1B y 5-HT1D, lo que lo convierte en uno de los compuestos más potentes de la serie triptán. Sus propiedades vasoconstrictoras selectivas también lo distinguen de otros compuestos similares .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Donitriptan clorhidrato implica varios pasos clave:

Métodos de producción industrial: La producción industrial de Donitriptan clorhidrato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Tipos de reacciones:

    Oxidación: Donitriptan clorhidrato puede sufrir reacciones de oxidación, particularmente en la porción de indol.

    Reducción: El compuesto se puede reducir en condiciones específicas, aunque esto es menos común.

    Sustitución: Puede sufrir reacciones de sustitución, especialmente en el anillo de piperazina y la porción de indol.

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la sustitución puede producir varios derivados sustituidos de piperazina e indol .

Comparación Con Compuestos Similares

Uniqueness: Donitriptan hydrochloride is unique due to its high intrinsic activity at the 5-HT1B and 5-HT1D receptors, making it one of the most potent compounds in the triptan series. Its selective vasoconstrictive properties also distinguish it from other similar compounds .

Actividad Biológica

Donitriptan hydrochloride is a compound primarily recognized for its biological activity as a selective agonist of the 5-HT1B and 5-HT1D serotonin receptors. This article delves into its pharmacological profile, mechanisms of action, and clinical implications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

  • Chemical Name : 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-4-(4-cyanophenyl)-piperazine hydrochloride
  • CAS Number : 170911-68-9
  • Molecular Formula : C23H25N5O2.HCl
  • Purity : ≥98%

Donitriptan acts predominantly as a 5-HT1B/1D receptor agonist , exhibiting high affinity with pKi values of 9.3 and 9.4 for 5-HT1D and 5-HT1B receptors, respectively . The activation of these receptors leads to:

  • Vasoconstriction : Donitriptan induces selective carotid vasoconstriction, which is crucial in the treatment of migraines by counteracting the vasodilation associated with migraine attacks .
  • Inhibition of Capsaicin-Induced Vasodilation : Studies indicate that donitriptan significantly inhibits capsaicin-induced external carotid vasodilation, primarily through central mechanisms involving the 5-HT1B receptors . This effect is not observed with sumatriptan, suggesting a unique action profile for donitriptan.

In Vivo Studies

Research has shown that donitriptan increases cerebral oxygen consumption without causing cranial vasoconstriction, which is a notable advantage over other triptans like sumatriptan . This property may enhance its therapeutic profile by reducing potential cardiovascular risks associated with vasoconstriction.

Comparative Efficacy

In a comparative study, donitriptan was shown to effectively decrease jugular venous oxygen saturation in rats, indicating its potential to improve cerebral blood flow during migraine episodes . The following table summarizes key findings from various studies:

StudyKey Findings
Donitriptan selectively activates 5-HT1B/1D receptors leading to vasoconstriction.
Increases cerebral oxygen consumption without cranial vasoconstriction.
Inhibits capsaicin-induced external carotid vasodilation, primarily via central 5-HT1B mechanisms.

Case Studies and Clinical Implications

A comprehensive review of adverse events related to triptan use highlights the safety profile of donitriptan compared to other triptans. While triptans are effective in treating migraines, they are contraindicated in patients with cardiovascular diseases due to their vasoconstrictive properties. Donitriptan's unique mechanism may offer a safer alternative for certain patient populations .

Adverse Events Analysis

A recent analysis from the FDA Adverse Event Reporting System (FAERS) database indicated that while all triptans have associated adverse events, donitriptan's profile appears more favorable concerning neurological and gastrointestinal disorders . The following table illustrates the adverse event distribution among various triptans:

TriptanTotal AEsCommon AEsNotable Observations
Sumatriptan1272Dyspnea, NauseaHighest number of reports
Zolmitriptan114Nausea, VomitingLower incidence overall
Rizatriptan162NauseaSimilar profile to sumatriptan
Naratriptan15Terminal ileitisLeast reported
Donitriptan --Emerging safety profile

Propiedades

IUPAC Name

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENQGQAPOYDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168973
Record name F 11356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170911-68-9
Record name Donitriptan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F 11356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170911-68-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DONITRIPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Donitriptan hydrochloride
Reactant of Route 2
Donitriptan hydrochloride
Reactant of Route 3
Donitriptan hydrochloride
Reactant of Route 4
Donitriptan hydrochloride
Reactant of Route 5
Donitriptan hydrochloride
Reactant of Route 6
Reactant of Route 6
Donitriptan hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.